molecular formula C7H5ClN4O B060634 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide CAS No. 193743-93-0

6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide

Cat. No.: B060634
CAS No.: 193743-93-0
M. Wt: 196.59 g/mol
InChI Key: AVLCAHUPVLOODT-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorine atom at the 6-position and a carboxamide group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitropyridazine with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polysubstituted derivatives, while substitution reactions can introduce various functional groups at the 6-position .

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide is unique due to the presence of the chlorine atom and the carboxamide group, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-1-2-6-10-4(7(9)13)3-12(6)11-5/h1-3H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCAHUPVLOODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440715
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193743-93-0
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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